molecular formula C23H18O6 B2914949 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid CAS No. 430453-46-6

2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid

Cat. No.: B2914949
CAS No.: 430453-46-6
M. Wt: 390.391
InChI Key: IJLWGEUHKYAYIS-UHFFFAOYSA-N
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Description

2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of chromones, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid typically involves multiple steps, starting with the formation of the benzo[c]chromen-3-yl core. This can be achieved through a series of reactions including cyclization, oxidation, and methylation. The phenylacetic acid moiety is then introduced through a substitution reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as flow chemistry might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methyl group to a carboxylic acid.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Utilizing nucleophiles in the presence of a suitable catalyst.

Major Products Formed

  • Oxidation: : Formation of 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid.

  • Reduction: : Production of 2-(8-Methoxy-4-methyl-6-hydroxybenzo[c]chromen-3-yl)oxy-2-phenylacetic acid.

  • Substitution: : Generation of various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and biological activities. Similar compounds include:

  • 2-(8-Methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-N,N-dimethylacetamide

  • 2-({8-Methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl}oxy)-N-methyl-N-phenylacetamide

These compounds share the benzo[c]chromen-3-yl core but differ in their substituents and functional groups, leading to variations in their properties and applications.

Properties

IUPAC Name

2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-13-19(28-21(22(24)25)14-6-4-3-5-7-14)11-10-17-16-9-8-15(27-2)12-18(16)23(26)29-20(13)17/h3-12,21H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLWGEUHKYAYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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